Advanced Chemical Profiling of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate: Synthesis, Reactivity, and Applications in Drug Development
Advanced Chemical Profiling of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate: Synthesis, Reactivity, and Applications in Drug Development
Executive Summary
The compound 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate (CAS: 1373233-00-1) is a highly functionalized pyridine N-oxide derivative. In modern pharmaceutical development, functionalized pyridines are ubiquitous, but their direct modification is notoriously difficult due to the electron-deficient nature of the heteroaromatic ring. The N-oxide moiety serves as a critical synthetic switch, activating the ring for regioselective electrophilic substitution before being either retained for biological efficacy or deoxygenated. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its critical role as an impurity reference standard in active pharmaceutical ingredient (API) manufacturing.
Structural and Electronic Properties
The inherent electron deficiency of the pyridine ring makes direct electrophilic aromatic substitution (EAS) highly unfavorable. However, the oxidation of the pyridinic nitrogen to an N-oxide fundamentally alters the molecule's electronic landscape.
The N-O bond is highly polarized. Through resonance, the oxygen atom donates electron density back into the π -system of the ring, significantly increasing the electron density at the C-2 and C-4 positions . This "push-pull" electronic effect makes pyridine N-oxides orders of magnitude more reactive toward electrophiles than their parent pyridines .
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate based on established reference standards.
| Property | Value |
| IUPAC Name | 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate |
| CAS Registry Number | 1373233-00-1 |
| Molecular Formula | C6H7ClN2O |
| Molecular Weight | 158.59 g/mol |
| Conjugate Acid pKa (Base Ring) | ~0.8 (Typical for Pyridine N-oxides) |
| Key Substituents | 1-N-oxide, 2-Chloro, 3-Methyl, 4-Amino |
| Primary Application | API Impurity Profiling / Advanced Synthon |
Synthetic Methodology & Experimental Protocols
The synthesis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate requires a carefully orchestrated sequence to manage the competing electronic effects of the chloro and methyl groups.
Figure 1: Step-by-step synthetic route for 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate.
Step 1: N-Oxidation
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Protocol: Dissolve 2-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0°C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 and extract with DCM.
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Causality: N-oxidation is mandatory because direct nitration of the parent pyridine is nearly impossible under standard conditions due to protonation of the nitrogen in acidic media, which further deactivates the ring .
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Self-Validation System: Monitor via Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting material. The reaction is complete when the high-Rf starting material spot disappears, validated by a positive UV-active spot at the baseline (Rf ~0.1 in 100% EtOAc).
Step 2: Regioselective Nitration
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Protocol: Dissolve the N-oxide intermediate in concentrated H2SO4 at 0°C. Dropwise add fuming HNO3 (1.5 eq). Heat the mixture to 90°C for 4 hours. Pour over crushed ice to precipitate the nitro intermediate.
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Causality: The N-oxide oxygen donates electron density via resonance, enriching the C-2 and C-4 positions . Because the C-2 position is sterically and electronically blocked by the chloro substituent, the nitronium ion ( NO2+ ) attacks C-4 exclusively, ensuring perfect regioselectivity .
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Self-Validation System: Analyze the precipitate via LC-MS. The emergence of a dominant peak at m/z 188.5 ( [M+H]+ ) with the characteristic 3:1 isotopic pattern of a single chlorine atom confirms the successful introduction of the nitro group without displacement of the chloride.
Step 3: Selective Reduction
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Protocol: Suspend the 4-nitro intermediate in a mixture of Ethanol and aqueous NH4Cl . Add Iron powder (5.0 eq) and heat to 80°C for 2 hours. Filter through Celite to remove iron salts, concentrate, and purify via recrystallization.
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Causality: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is contraindicated as it will likely cause hydrodehalogenation of the C-Cl bond and may prematurely deoxygenate the N-oxide [RSC[1]]([Link]). The Béchamp reduction (Fe/ NH4Cl ) is chosen because it selectively reduces the nitro group to an amine while preserving both the labile N-O bond and the aryl chloride.
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Self-Validation System: An aliquot is periodically sampled and analyzed via LC-MS. The disappearance of the nitro intermediate (m/z 188.5) and the emergence of the product peak (m/z 158.6) dictate reaction completion. If over-reduction occurs (deoxygenation of the N-oxide), a secondary peak at m/z 142.6 will appear, signaling a failure in temperature control.
Application in Pharmaceutical Impurity Profiling
In drug development, 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate functions as a critical reference standard . Regulatory guidelines (such as ICH Q3A) mandate the rigorous identification and quantification of all API impurities above a 0.10% threshold. Because N-oxides are common intermediates in the synthesis of proton pump inhibitors and kinase inhibitors, unreacted N-oxide species often carry over into final API batches.
Figure 2: LC-MS/MS impurity profiling workflow using the reference standard.
Analytical Characterization Protocol
To utilize this compound as a reliable standard, its purity and structural integrity must be validated:
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HPLC Purity Assessment: Run on a C18 Reverse-Phase column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The N-oxide moiety renders the molecule highly polar, resulting in early elution times. Purity must exceed 98% by UV area (254 nm).
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LC-MS/MS Confirmation: Electrospray ionization in positive mode ( ESI+ ) will yield a parent ion at m/z 158.6. Fragmentation typically results in the loss of the N-oxide oxygen ( −16 Da), yielding a prominent daughter ion at m/z 142.6.
References
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Title : 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate Reference Standard Source : Pharmaffiliates URL : [Link]
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Title : Pyridine-N-oxide Source : Wikipedia URL : [Link]
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Title : Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration Source : Scientific & Academic Publishing (SAPUB) URL :[Link]
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Title : Nucleophilic substitution reactions of pyridine (Lecture Notes) Source : Banaras Hindu University (BHU) URL :[Link]
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Title : Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant Source : New Journal of Chemistry (RSC Publishing) URL :[Link]
